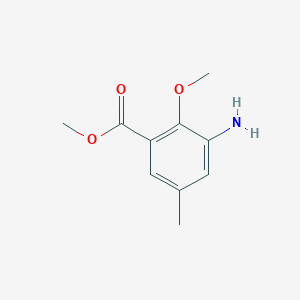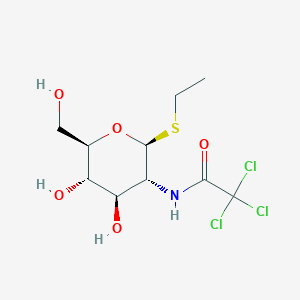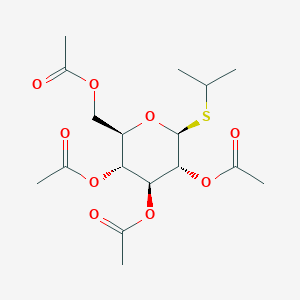![molecular formula C9H6ClF3N2O B12840941 (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is an organic compound with the molecular formula C12H9ClF3N2O. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
Aplicaciones Científicas De Investigación
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Used in the development of new materials and as a precursor for various chemical processes .
Mecanismo De Acción
The mechanism of action of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Imidazo[1,2-a]pyridin-2-ylmethanol
Uniqueness
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and trifluoromethyl groups enhances its reactivity and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H6ClF3N2O |
|---|---|
Peso molecular |
250.60 g/mol |
Nombre IUPAC |
[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H6ClF3N2O/c10-7-1-5(9(11,12)13)3-15-6(4-16)2-14-8(7)15/h1-3,16H,4H2 |
Clave InChI |
IVBLLCOVTVNHFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)


![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)


![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)


![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)

